molecular formula C8H10N6 B1382763 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine CAS No. 1566546-85-7

4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine

Cat. No.: B1382763
CAS No.: 1566546-85-7
M. Wt: 190.21 g/mol
InChI Key: PMQYYSWONRJFSZ-UHFFFAOYSA-N
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Description

4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine is a heterocyclic compound that contains both a triazole and a pyridine ring

Biochemical Analysis

Biochemical Properties

4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. Additionally, it interacts with lysine-specific demethylase 1 and acidic mammalian chitinase, influencing their activity . These interactions are crucial as they can modulate various biochemical pathways, potentially leading to therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . Moreover, it can alter cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects can vary depending on the experimental conditions . Understanding the temporal dynamics of this compound is essential for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many xenobiotics . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect the levels of certain metabolites, thereby influencing the overall metabolic flux within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . Understanding the transport mechanisms is essential for predicting the pharmacokinetics and biodistribution of this compound in vivo.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminopyridine with a suitable triazole precursor under microwave irradiation, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve multi-step processes that include the preparation of intermediates followed by their coupling under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine is unique due to its specific combination of a triazole and pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c1-14-8(10)12-7(13-14)5-2-3-11-6(9)4-5/h2-4H,1H3,(H2,9,11)(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQYYSWONRJFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CC(=NC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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